2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is a heterocyclic compound that features a thieno[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization. One common method involves the decarboxylation of a precursor compound using silver acetate and potassium carbonate . The resulting intermediate is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as polymer solar cells.
Mechanism of Action
The mechanism of action of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylases, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure and have been studied for their antiviral and anticancer activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have shown potential as antitubercular agents.
Uniqueness
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine |
InChI |
InChI=1S/C8H10N2S/c9-3-1-6-5-10-7-2-4-11-8(6)7/h2,4-5,10H,1,3,9H2 |
InChI Key |
XLMGTYWPFUGNSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.